Diisononyl phthalate

Description

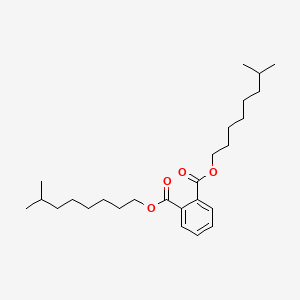

Structure

2D Structure

Properties

IUPAC Name |

bis(7-methyloctyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGGXOJOCNVPFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Record name | DI-ISONONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860420 | |

| Record name | Bis(7-methyloctyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-isononyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. (USCG, 1999), Liquid; Other Solid, Viscous oily liquid; [ICSC], OILY VISCOUS LIQUID. | |

| Record name | DI-ISONONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisononyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisononyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4896 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

172 °F at 760 mmHg (USCG, 1999), BP: 252 °C at 5 mm Hg, at 0.7kPa: 244-252 °C | |

| Record name | DI-ISONONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 200 °F (NTP, 1992), 221 °C c.c. | |

| Record name | DI-ISONONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), In water, 0.2 mg/L at 20 °C, Soluble in acetone, methanol, benzene, ethyl ether, Solubility in water, g/100ml at 20 °C: | |

| Record name | DI-ISONONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.972 g/cu m at 20 °C/20 °C, Relative density (water = 1): 0.98 | |

| Record name | DIISONONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000054 [mmHg], 5.4X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: | |

| Record name | Diisononyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4896 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Phthalates are produced with a high degree of purity (> 99.5%), in terms of ester content. Trace impurities have been summarised from producers' data ... i-nonanol ca 0.04%, isononylbenzoate ca 0.03%, n-butylisononyl phthalate ca 0.1%, Water 0.02 - 0.03% ... Bisphenol-A may be included upon request by customer /From table/ | |

| Record name | DIISONONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

28553-12-0, 68515-48-0, 20548-62-3 | |

| Record name | DI-ISONONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068515480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisononyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(7-methyloctyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISONONYLPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4010KIX4CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-48 °C, -43 °C | |

| Record name | DIISONONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Diisononyl phthalate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisononyl phthalate (DINP) is a complex mixture of chemical compounds primarily used as a plasticizer in the manufacturing of polyvinyl chloride (PVC) and other polymers.[1] It belongs to the class of high-molecular-weight phthalate esters. Due to its widespread use in a variety of consumer products, including flooring, wires and cables, and toys, a thorough understanding of its chemical properties, structure, and biological interactions is crucial for risk assessment and the development of safer alternatives. This guide provides an in-depth overview of the core chemical and structural characteristics of DINP, detailed experimental protocols for its analysis, and a review of its known interactions with key biological signaling pathways.

Chemical Properties and Structure

DINP is not a single chemical entity but rather a complex mixture of isomeric C9-alkyl esters of 1,2-benzenedicarboxylic acid. The exact composition can vary depending on the manufacturing process and the isononyl alcohol precursor used.[1][2] This isomeric complexity is a critical factor in its analysis and toxicological evaluation.

Structure:

The general structure of this compound consists of a benzene ring with two ester groups at adjacent positions (ortho-phthalate). Each ester group is attached to a branched nine-carbon alkyl chain (isononyl group). The branching of the isononyl chain can vary, leading to a large number of possible isomers.

Chemical Formula: C₂₆H₄₂O₄[3][4]

Table 1: Physicochemical Properties of this compound (DINP)

| Property | Value | References |

| Molecular Weight | 418.61 g/mol | |

| Appearance | Oily, viscous, colorless to light yellow liquid | |

| Density | 0.972 - 0.98 g/cm³ at 20-25 °C | |

| Melting Point | -43 °C to -48 °C | |

| Boiling Point | 244 to 252 °C at 0.7 kPa | |

| Water Solubility | Insoluble (<1 mg/L at 20-25 °C) | |

| Log Kₒw (Octanol-Water Partition Coefficient) | 8.8 - 9.6 |

Experimental Protocols

The accurate detection and quantification of DINP in various matrices are essential for exposure assessment and regulatory compliance. Due to its isomeric complexity, chromatographic methods coupled with mass spectrometry are typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for DINP Analysis in Polymers

This protocol is adapted from the U.S. Consumer Product Safety Commission (CPSC) standard operating procedure for the determination of phthalates.

1. Sample Preparation:

-

Accurately weigh approximately 50 mg of the polymer sample into a glass vial.

-

Dissolve the sample in 5 mL of tetrahydrofuran (THF).

-

Add 10 mL of hexane to precipitate the PVC polymer.

-

Filter the solution to remove the precipitated polymer.

2. Instrumental Analysis:

-

Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating the DINP isomers.

-

Injector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 3 minutes.

-

Ramp to 300 °C at a rate of 10 °C/min.

-

Hold at 300 °C for 12 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Spectrometer Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, monitoring the characteristic fragment ion at m/z 149 (phthalic anhydride ion) is common. However, due to the isomeric overlap, using multiple ions and deconvolution software is recommended.

High-Performance Liquid Chromatography (HPLC) for DINP Analysis

HPLC can also be utilized for DINP analysis, particularly for separating it from other phthalates.

1. Sample Preparation:

-

Extraction of DINP from the sample matrix using a suitable organic solvent (e.g., hexane, acetonitrile).

-

The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.

2. Instrumental Analysis:

-

Instrument: High-performance liquid chromatograph with a UV or mass spectrometric detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water is typically employed.

-

Detection: UV detection at a wavelength of approximately 225 nm or mass spectrometry for higher selectivity and sensitivity.

Signaling Pathway Interactions

DINP has been shown to interact with several key biological signaling pathways, which may underlie its observed toxicological effects.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Pathway

DINP is considered a weak peroxisome proliferator. Peroxisome proliferators can activate the nuclear receptor PPARα, which plays a crucial role in lipid metabolism. Chronic activation of PPARα in rodents has been linked to liver cancer. The binding of DINP (or its metabolites) to PPARα leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their upregulation. These genes are involved in fatty acid oxidation and peroxisome proliferation.

Caption: DINP activation of the PPARα signaling pathway.

NF-κB Signaling Pathway in Allergic Dermatitis

Studies have indicated that oral exposure to DINP can aggravate allergic contact dermatitis. This effect is linked to the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. DINP exposure can lead to increased oxidative stress, which in turn activates IKK (IκB kinase). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB (a p50/p65 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, such as thymic stromal lymphopoietin (TSLP).

Caption: DINP-mediated activation of the NF-κB pathway.

Endocannabinoid System Disruption

Emerging research suggests that DINP can disrupt the endocannabinoid system (ECS), a complex cell-signaling system that plays a role in regulating a range of physiological processes. The precise mechanisms of DINP's interaction with the ECS are still under investigation. However, the ECS involves cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol), and the enzymes responsible for their synthesis and degradation. Disruption of this system by xenobiotics like DINP could have wide-ranging health implications.

Caption: Potential disruption of the Endocannabinoid System by DINP.

Conclusion

This compound is a structurally complex plasticizer with a range of physicochemical properties that influence its environmental fate and biological activity. The analytical methods outlined provide a framework for its accurate measurement in various matrices. Furthermore, the elucidation of its interactions with key signaling pathways, such as PPARα and NF-κB, is critical for understanding its potential health effects. Continued research is necessary to fully characterize the isomeric-specific activities of DINP and its metabolites and to further explore its impact on the endocannabinoid system and other biological pathways. This knowledge will be instrumental in guiding future regulatory decisions and in the development of safer alternatives in materials science and drug development.

References

- 1. Role of the peroxisome proliferator-activated receptor alpha in responses to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of secondary, oxidised di-iso-nonylphthalate (DINP) metabolites in human urine representative for the exposure to commercial DINP plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the endocrine disrupting potential of Di-isononyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]

Diisononyl Phthalate: A Deep Dive into its Biological Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisononyl phthalate (DINP) is a high-production-volume chemical primarily used as a plasticizer in a wide array of consumer and industrial products.[1][2] Its widespread use has led to ubiquitous human exposure, raising concerns about its potential impact on biological systems.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms of action of DINP, with a focus on its interactions with key cellular signaling pathways. We will explore its role as an endocrine disruptor, its effects on hepatic function, and its contribution to oxidative stress and inflammatory responses. This document synthesizes current research findings, presenting quantitative data in structured tables, detailing experimental protocols for key studies, and providing visual representations of the involved signaling pathways to aid in the understanding of DINP's complex biological interactions.

Core Mechanisms of Action

This compound (DINP) exerts its biological effects through multiple mechanisms, primarily involving the activation of nuclear receptors, leading to downstream alterations in gene expression and cellular function. The main target organs for DINP's effects are the liver and kidneys.[3] While considered to have a low order of acute toxicity, chronic exposure is associated with a range of effects, including developmental and reproductive toxicity, and carcinogenicity in rodents, although the relevance of some of these findings to humans is debated.

Endocrine Disruption

DINP is recognized as an endocrine-disrupting chemical (EDC). Its primary mode of endocrine disruption involves interference with androgen and steroidogenesis pathways, although its effects are considered weaker compared to other low molecular weight phthalates.

-

Anti-Androgenic Effects: Perinatal exposure to DINP in animal models has been shown to alter sexual differentiation. Observed anti-androgenic effects include reduced anogenital distance, increased nipple retention in males, and histopathological changes in fetal testes. Studies have shown that DINP can reduce testicular testosterone production. One proposed mechanism for these anti-androgenic effects is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which can downregulate nuclear receptors involved in testis development.

-

Estrogenic and Other Hormonal Effects: While some studies suggest DINP can act as an estrogenic chemical in certain species like zebrafish, a comprehensive weight of evidence assessment concluded that DINP does not disrupt the estrogen pathway in vivo based on the lack of apical outcomes. DINP exposure has also been linked to alterations in other hormones. For instance, studies in mice have shown that DINP can reduce testosterone levels. In fish, DINP has been shown to disrupt the hypothalamo-pituitary-gonadal (HPG) axis, affecting levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH).

Hepatic Effects and PPARα Activation

The liver is a primary target for DINP toxicity. A key mechanism underlying DINP's hepatic effects is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism and peroxisome proliferation.

Chronic exposure to DINP can lead to liver cancer in rats and mice, and this effect is largely mediated by PPARα. Activation of PPARα by DINP and its metabolites leads to a cascade of events including:

-

Increased liver weight.

-

Hepatocyte proliferation.

-

Increased activity of peroxisomal enzymes like palmitoyl-CoA oxidase (PCO), involved in fatty acid β-oxidation.

-

Alterations in the expression of genes involved in drug metabolism (e.g., Cyp2a4) and DNA repair.

It is important to note that PPARs exhibit species differences in their response to ligands, with rodent PPARα being more sensitive to activation by phthalate monoesters than human PPARα.

Oxidative Stress and Inflammation

DINP exposure has been shown to induce oxidative stress in various tissues, including the liver, kidneys, and brain. This is characterized by an increase in reactive oxygen species (ROS) and a decrease in the levels of antioxidants like glutathione (GSH).

The induction of oxidative stress by DINP is linked to inflammatory responses. DINP can activate the nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammation. This activation can lead to the production of pro-inflammatory cytokines and exacerbate allergic inflammatory conditions like atopic dermatitis. Furthermore, DINP has been shown to activate other inflammatory pathways, including the p38 MAPK pathway, which can contribute to the progression of allergic diseases.

Quantitative Data on DINP's Biological Effects

The following tables summarize quantitative data from various studies on the effects of DINP.

Table 1: In Vivo Effects of DINP on Reproductive and Developmental Parameters

| Species | Exposure Route & Dose | Duration | Observed Effect | Reference |

| Rat (Wistar) | Gavage, 300, 600, 750, 900 mg/kg bw/day | Gestation Day 7 to Postnatal Day 17 | Reduced anogenital distance, increased nipple retention, reduced sperm motility. | |

| Rat (Fischer 344) | Diet, 358-442 mg/kg bw/d (LOAEL) | 2 years | Increased absolute and relative kidney weights. | |

| Mouse | Diet, 742 mg/kg bw/d | 2 years | Decreased testes weight. | |

| Rat | Developmental | LOAEL of 1000 mg/kg bw/d | Skeletal and visceral variations (at materno-toxic doses). | |

| Mouse | Adult, 20 & 100 µg/kg/day and 200 mg/kg/day | - | Significantly reduced testosterone levels. |

Table 2: In Vitro and In Vivo Effects of DINP on Cellular and Molecular Endpoints

| System/Model | Exposure Concentration/Dose | Duration | Observed Effect | Reference |

| Human Endothelial Cells (EA.hy926) | 1, 10, 100 µg/mL | 48 hours | Dose-dependent increase in ROS production (19-30%). | |

| Human Endothelial Cells (EA.hy926) | 100 µg/mL | 48 and 72 hours | Reduced cell viability by 11% and 17% respectively. | |

| Mouse (Balb/c) | Dermal, ≥20 mg/kg | 28 days | Significant increase in ROS, MDA, and DPC, and decrease in GSH in liver and kidney. | |

| Mouse (SV129 wild-type) | Gavage or feed | 3 weeks | Altered expression of genes involved in DNA repair, drug metabolism, and protein trafficking. | |

| Rat (F344) | Diet, 12,000 ppm | 2 or 4 weeks | Inhibition of hepatic gap junctional intercellular communication (GJIC) and increased DNA synthesis. |

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the mechanisms of action of DINP.

In Vivo Rodent Studies for Carcinogenicity and Toxicity

-

Objective: To assess the long-term toxicity and carcinogenic potential of DINP.

-

Animal Model: Fischer 344 rats and B6C3F1 mice are commonly used.

-

Administration: DINP is typically administered in the feed at various concentrations (e.g., parts per million, ppm).

-

Duration: Chronic studies are conducted over a two-year period.

-

Endpoints Measured:

-

General Health: Body weight, food consumption, clinical observations, and mortality.

-

Organ Weights: Absolute and relative weights of target organs like the liver and kidneys.

-

Histopathology: Microscopic examination of tissues from various organs to identify neoplastic and non-neoplastic lesions.

-

Clinical Chemistry: Analysis of serum enzymes (e.g., ALT, AST) to assess liver function.

-

-

Protocol Summary (based on general toxicology study design):

-

Animals are randomly assigned to control and DINP-exposed groups.

-

Diets containing specified concentrations of DINP are provided ad libitum.

-

Animals are monitored daily for clinical signs of toxicity. Body weights and food consumption are recorded weekly.

-

At the end of the study period, animals are euthanized. Blood is collected for clinical chemistry analysis.

-

A complete necropsy is performed, and major organs are weighed.

-

Tissues are collected, preserved in formalin, processed, and stained with hematoxylin and eosin for microscopic examination by a veterinary pathologist.

-

PPARα Activation Assays

-

Objective: To determine if DINP or its metabolites can activate PPARα.

-

Method: In vitro trans-activation assays are commonly employed.

-

Cell Line: A suitable cell line (e.g., CV-1) is used.

-

Plasmids:

-

An expression vector for the ligand-binding domain of mouse or human PPARα fused to a DNA-binding domain (e.g., GAL4).

-

A reporter plasmid containing a promoter with binding sites for the DNA-binding domain (e.g., UAS) upstream of a reporter gene (e.g., luciferase).

-

A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.

-

-

Protocol Summary:

-

Cells are plated in multi-well plates and allowed to attach.

-

Cells are co-transfected with the PPARα expression vector, the reporter plasmid, and the control plasmid using a suitable transfection reagent.

-

After an incubation period, the transfection medium is replaced with a medium containing various concentrations of DINP, its metabolites (e.g., mono-isononyl phthalate, MINP), or a known PPARα agonist (positive control).

-

Following treatment, cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) and the control enzyme (e.g., β-galactosidase) is measured.

-

Reporter gene activity is normalized to the control enzyme activity to determine the fold activation relative to the vehicle control.

-

Oxidative Stress Assessment

-

Objective: To measure the induction of oxidative stress by DINP.

-

Method: Measurement of reactive oxygen species (ROS) and antioxidant levels in cells or tissues.

-

ROS Detection (e.g., DCFDA assay):

-

Principle: Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol Summary:

-

Cells are treated with various concentrations of DINP.

-

Cells are then incubated with DCFDA.

-

The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.

-

-

-

Glutathione (GSH) Assay:

-

Principle: GSH levels can be measured using various commercial kits, often based on the reaction of GSH with a chromogenic substrate.

-

Protocol Summary:

-

Tissues or cells are homogenized and deproteinized.

-

The supernatant is incubated with the assay reagents according to the manufacturer's instructions.

-

The absorbance is measured at a specific wavelength, and the GSH concentration is determined by comparison to a standard curve.

-

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by DINP.

PPARα-Mediated Hepatic Effects

Caption: PPARα signaling pathway activated by DINP metabolites.

DINP-Induced Oxidative Stress and Inflammatory Response

Caption: DINP-induced oxidative stress and subsequent inflammatory pathways.

Experimental Workflow for In Vivo Rodent Study

Caption: General experimental workflow for a chronic rodent bioassay.

Conclusion

This compound exerts a range of biological effects primarily through its interaction with nuclear receptors, particularly PPARα, and the induction of oxidative stress and inflammation. While its potency as an endocrine disruptor is considered lower than some other phthalates, its widespread use necessitates a thorough understanding of its mechanisms of action. The data presented in this guide highlight the importance of considering species-specific differences in response to DINP and underscore the need for further research to fully elucidate the relevance of animal findings to human health. The detailed methodologies and pathway diagrams provided herein serve as a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development engaged in the study of environmental contaminants and their impact on biological systems.

References

Diisononyl Phthalate (DINP): A Comprehensive Technical Guide on Metabolism and Excretion Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisononyl phthalate (DINP) is a high-molecular-weight phthalate ester extensively used as a plasticizer in a wide array of polyvinyl chloride (PVC) products. As a replacement for other phthalates, its metabolism and excretion kinetics have been a subject of significant research to understand its potential human health implications. This technical guide provides an in-depth overview of the current scientific understanding of DINP's metabolic pathways, and the kinetics of its absorption, distribution, and excretion, with a focus on quantitative data and experimental methodologies.

Metabolism of this compound

Upon oral ingestion, DINP is rapidly hydrolyzed in the gastrointestinal tract to its primary metabolite, monoisononyl phthalate (MINP).[1] This initial step is followed by further oxidative metabolism, primarily in the liver, leading to the formation of several secondary metabolites.[2] These oxidative metabolites are considered more sensitive biomarkers of DINP exposure than MINP.[2][3]

The principal secondary metabolites identified in both human and rodent studies include:

-

Mono-hydroxyisononyl phthalate (OH-MINP): Formed by the hydroxylation of the isononyl side chain.

-

Mono-oxoisononyl phthalate (oxo-MINP): Results from the oxidation of the hydroxyl group to a keto group.

-

Mono-carboxyisooctyl phthalate (cx-MIOP): Formed by further oxidation leading to the shortening of the alkyl chain and the formation of a carboxylic acid group.[2]

In humans, OH-MINP is often the major urinary metabolite, followed by cx-MIOP and oxo-MINP, with MINP being a minor component. In contrast, some studies in rats suggest that cx-MIOP can be the major urinary metabolite.

Metabolic Pathway of this compound (DINP)

Caption: Metabolic pathway of this compound (DINP).

Excretion Kinetics

The excretion of DINP and its metabolites is relatively rapid, with urine being the primary route of elimination in humans. Studies in human volunteers have demonstrated a bi-phasic elimination pattern for DINP metabolites.

Quantitative Excretion Data in Humans

| Parameter | Value | Species | Study Notes |

| Total Urinary Excretion (% of dose) | 43.6% within 48 hours | Human | Single oral dose of deuterium-labelled DINP. |

| Urinary Metabolite Distribution (% of recovered dose) | OH-MINP: 20.2% | Human | Single oral dose study. |

| oxo-MINP: 10.6% | Human | Single oral dose study. | |

| cx-MIOP: 10.7% | Human | Single oral dose study. | |

| MINP: 2.2% | Human | Single oral dose study. | |

| Elimination Half-Life (t½) - First Phase | Primary Metabolites: ~3 hours | Human | Bi-phasic elimination pattern observed. |

| Secondary Metabolites: ~5 hours | Human | Bi-phasic elimination pattern observed. | |

| Elimination Half-Life (t½) - Second Phase | OH- and oxo-MINP: ~12 hours | Human | Commences approximately 24 hours post-dosing. |

| cx-MIOP: ~18 hours | Human | Commences approximately 24 hours post-dosing. |

Quantitative Excretion Data in Rodents

| Parameter | Value | Species | Study Notes |

| Cumulative Urinary Excretion (% of dose) | 58.1% within 48 hours | Control Mice | Oral administration of 50.0 mg/kg [14C]DINP. |

| Cumulative Fecal Excretion (% of dose) | 37.3% within 48 hours | Control Mice | Oral administration of 50.0 mg/kg [14C]DINP. |

| Cumulative Urinary Excretion (% of dose) | 86.0% within 48 hours | Humanized-Liver Mice | Oral administration of 50.0 mg/kg [14C]DINP. |

| Cumulative Fecal Excretion (% of dose) | 7.7% within 48 hours | Humanized-Liver Mice | Oral administration of 50.0 mg/kg [14C]DINP. |

| Elimination Half-Life of DINP (Oral) | 150 ± 58 min | Rat | Oral administration of 100 mg/kg. |

| Elimination Half-Life of DINP (IV) | 364 ± 146 min | Rat | Intravenous administration of 10 mg/kg. |

| Oral Bioavailability of DINP | ~1.19% | Rat |

Experimental Protocols

The understanding of DINP metabolism and excretion is built upon a variety of experimental designs, primarily involving human volunteer studies and animal models.

Human Dosing Studies

A common protocol for investigating human metabolism involves the administration of a single oral dose of isotopically labeled DINP (e.g., deuterium-labelled) to volunteers. This allows for the differentiation of the administered dose and its metabolites from background environmental exposure.

Typical Workflow:

-

Volunteer Recruitment: Healthy volunteers with informed consent are recruited.

-

Dose Administration: A single, measured oral dose of labeled DINP is administered.

-

Urine Collection: Urine samples are collected at specified intervals (e.g., pre-dose, and then at multiple time points post-dose for up to 48 hours or more).

-

Sample Preparation: Urine samples are often treated with β-glucuronidase to deconjugate the metabolites.

-

Analytical Quantification: Metabolite concentrations are determined using analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

Pharmacokinetic Analysis: The data is used to calculate excretion profiles, elimination half-lives, and the relative abundance of each metabolite.

Experimental Workflow for Human Metabolism Study

Caption: Workflow for a human DINP metabolism and excretion study.

Animal Pharmacokinetic Studies

Animal models, particularly rodents, are frequently used to investigate the absorption, distribution, metabolism, and excretion (ADME) of DINP. These studies often utilize radiolabeled DINP (e.g., 14C-DINP) to facilitate mass balance assessments.

Typical Protocol:

-

Animal Model: F-344 or Sprague-Dawley rats are commonly used.

-

Dosing: DINP is administered via various routes, including oral gavage and intravenous injection, at different dose levels.

-

Sample Collection: Blood, urine, and feces are collected at multiple time points. At the end of the study, tissues and organs may be harvested to assess distribution.

-

Analysis: For radiolabeled studies, radioactivity is measured in all collected samples. For non-labeled studies, parent compound and metabolite concentrations are determined by LC-MS/MS.

-

Pharmacokinetic Modeling: The data is used to determine key pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and elimination half-life.

In Vitro Metabolism Studies

In vitro systems, such as liver microsomes or hepatocytes, can be used to study the metabolic pathways of DINP in a controlled environment and to investigate inter-species differences in metabolism.

Conclusion

The metabolism of this compound is characterized by an initial hydrolysis to its monoester, MINP, followed by extensive oxidative metabolism to more polar secondary metabolites that are primarily excreted in the urine. The excretion kinetics in humans are relatively rapid and follow a bi-phasic pattern. Quantitative data from human and animal studies provide valuable insights into the fate of DINP in the body. The detailed experimental protocols outlined in this guide serve as a foundation for the design and interpretation of future research in this area. A thorough understanding of DINP's metabolism and excretion is crucial for accurate exposure assessment and risk characterization.

References

- 1. Absorption, disposition and metabolism of di-isononyl phthalate (DINP) in F-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of the phthalate DiNP on reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidative Metabolites of this compound as Biomarkers for Human Exposure Assessment - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Exposure: A Technical Guide to the Health Effects of Diisononyl Phthalate (DINP) in Humans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisononyl phthalate (DINP) is a high-production-volume chemical primarily used as a plasticizer in polyvinyl chloride (PVC) products. Its widespread use in consumer goods, from flooring and wiring to toys and food packaging, has led to ubiquitous human exposure.[1] As a replacement for other phthalates of high concern, such as di(2-ethylhexyl) phthalate (DEHP), the safety profile of DINP has come under increasing scrutiny. This technical guide provides an in-depth analysis of the current scientific understanding of the health effects of DINP exposure in humans, with a focus on quantitative data, experimental methodologies, and the underlying biological mechanisms.

Metabolism and Biomonitoring of DINP

Upon entering the human body, DINP is rapidly metabolized. The primary metabolic pathway involves hydrolysis to its monoester, mono-isononyl phthalate (MINP).[2] MINP is then further oxidized in the liver to secondary metabolites, including mono(hydroxy-isononyl) phthalate (OH-MINP), mono(oxo-isononyl) phthalate (oxo-MINP), and mono(carboxy-isooctyl) phthalate (MCIOP or cx-MiNP).[2][3] These oxidized metabolites are considered more sensitive biomarkers for assessing human exposure to DINP than the primary monoester, as they are found in higher concentrations in urine.[4]

Quantitative Human Biomonitoring Data

The following table summarizes key quantitative data from human biomonitoring studies on DINP metabolites.

| Metabolite | Matrix | Population | Concentration (Geometric Mean) | Key Finding | Citation |

| OH-MINP | Urine | General German population (n=25) | 14.9 µg/L | Oxidized metabolites are reliable biomarkers of DINP exposure. | |

| oxo-MINP | Urine | General German population (n=25) | 8.9 µg/L | Oxidized metabolites are reliable biomarkers of DINP exposure. | |

| carboxy-MINP | Urine | General German population (n=25) | 16.4 µg/L | Oxidized metabolites are reliable biomarkers of DINP exposure. | |

| MCIOP | Urine | Anonymous adult human volunteers (n=129) | 8.6 ng/mL | Oxidative metabolites are better biomarkers than MINP. | |

| MHINP | Urine | Anonymous adult human volunteers (n=129) | 11.4 ng/mL | Oxidative metabolites are better biomarkers than MINP. | |

| MOINP | Urine | Anonymous adult human volunteers (n=129) | 1.2 ng/mL | Oxidative metabolites are better biomarkers than MINP. |

Health Effects of DINP Exposure

Reproductive Health

A growing body of evidence suggests that DINP exposure may adversely affect human reproductive health, particularly in males. Systematic reviews have found moderate evidence of an association between DINP exposure and altered testosterone levels and semen parameters.

Metabolic Syndrome

The association between DINP exposure and metabolic syndrome is an emerging area of research. Some studies suggest a potential link between higher prenatal exposure to the sum of DINP metabolites and higher fasting serum glucose in adulthood. Another study found that higher sums of DINP metabolites during pregnancy were associated with lower serum HDL-C concentrations at 14 years of age. However, a systematic review of the epidemiological evidence concluded that the evidence for an association between DINP and metabolic effects is currently slight.

Liver Toxicity

Animal studies have indicated that DINP can induce liver injury and tumors in rodents, with the peroxisome proliferator-activated receptor alpha (PPARα) thought to play a critical role. However, studies on human hepatocytes have shown them to be largely non-responsive to the effects of DINP metabolites in terms of DNA synthesis, apoptosis, or peroxisomal gene induction.

Carcinogenicity

The carcinogenic potential of DINP in humans is a subject of ongoing debate. While some animal studies have suggested a carcinogenic effect, particularly in the liver, the relevance of these findings to humans is questioned due to species-specific mechanisms.

Experimental Protocols

Measurement of DINP Metabolites in Human Urine

A common and reliable method for quantifying DINP metabolites in human urine involves online solid-phase extraction (SPE) coupled with isotope dilution high-performance liquid chromatography/tandem mass spectrometry (HPLC-MS/MS).

Sample Preparation and Analysis Workflow:

Figure 1: Workflow for DINP metabolite analysis in urine.

Key Methodological Details:

-

Sample Volume: Typically 100 µL of urine is used.

-

Enzymatic Deconjugation: Urine samples are treated with β-glucuronidase to deconjugate the glucuronidated metabolites.

-

Solid-Phase Extraction (SPE): An online SPE system with a monolithic silica-based column is used for sample clean-up and preconcentration of the metabolites.

-

Chromatographic Separation: High-performance liquid chromatography (HPLC) with a conventional silica-based analytical column is employed to separate the different DINP metabolites.

-

Detection: Tandem mass spectrometry (MS/MS) is used for the sensitive and specific detection of the metabolites.

-

Quantification: Isotope dilution is the standard method for accurate quantification, using isotopically labeled internal standards.

Signaling Pathways Potentially Affected by DINP

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

The PPAR signaling pathway is a key regulator of lipid metabolism and has been implicated in the hepatic effects of some phthalates. PPARs are nuclear receptors that, upon activation by ligands (including fatty acids and their derivatives), form a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.

Figure 2: Simplified PPARα signaling pathway potentially affected by DINP metabolites.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer. Some studies have suggested that other phthalates can stimulate the proliferation of normal breast cells by activating this pathway. While direct evidence for DINP is limited, its structural similarity to other phthalates makes this a plausible area for further investigation.

Figure 3: Overview of the PI3K/AKT/mTOR signaling pathway.

Conclusion and Future Directions

The available evidence indicates that human exposure to DINP is widespread. While animal studies have raised concerns about its potential health effects, particularly on the reproductive system and liver, the direct relevance to human health at typical environmental exposure levels requires further elucidation. Biomonitoring using oxidized urinary metabolites provides a reliable method for assessing exposure.

Future research should focus on:

-

Conducting large-scale, prospective epidemiological studies to better define the dose-response relationships between DINP exposure and health outcomes in humans.

-

Investigating the mechanisms of action of DINP and its metabolites in human cell and tissue models to understand species-specific differences.

-

Evaluating the potential for DINP to contribute to cumulative risk from exposure to multiple phthalates and other endocrine-disrupting chemicals.

A deeper understanding of the health effects of DINP is crucial for informing public health policies and guiding the development of safer alternatives in consumer and industrial products.

References

- 1. epa.gov [epa.gov]

- 2. The effects of the phthalate DiNP on reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Di-iso-nonylphthalate (DINP) metabolites in human urine after a single oral dose of deuterium-labelled DINP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidative metabolites of this compound as biomarkers for human exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

Diisononyl phthalate as a plasticizer in polyvinyl chloride (PVC)

An In-depth Technical Guide to Diisononyl Phthalate (DINP) as a Plasticizer in Polyvinyl Chloride (PVC)

Introduction to this compound (DINP)

This compound (DINP) is a high-molecular-weight phthalate ester primarily used as a plasticizer to impart flexibility and durability to otherwise rigid polyvinyl chloride (PVC).[1][2] Chemically, DINP is a diester of phthalic acid and isononyl alcohol.[3] It is not a single, pure compound but rather a complex mixture of isomers of isononyl esters of phthalic acid, which is why it is associated with multiple CAS numbers (primarily 28553-12-0 and 68515-48-0).[4][5]

PVC is an inherently brittle and rigid polymer due to the strong intermolecular forces between its molecular chains. Plasticizers are essential additives that act as "molecular lubricants," inserting themselves between the PVC polymer chains to reduce these forces. This process, known as plasticization, lowers the material's glass transition temperature (Tg), transforming it from a hard solid into a flexible, workable material suitable for a vast range of applications.

For many years, Di(2-ethylhexyl) phthalate (DEHP) was the industry-standard plasticizer. However, due to toxicological and environmental concerns, DINP has emerged as a prominent and effective replacement in many applications, including construction materials, wire and cable insulation, automotive components, and consumer goods.

Mechanism of Plasticization

The function of DINP as a plasticizer is a physical, rather than chemical, process. The DINP molecules, with their relatively long and branched isononyl alkyl chains, position themselves between the long PVC polymer chains. This insertion increases the "free volume" within the polymer matrix and shields the polar attractions between the PVC chains. By reducing these intermolecular forces, the polymer chains can more easily slide past one another, which lowers the glass transition temperature (Tg) and imparts flexibility to the material. The compatibility of the plasticizer with the PVC resin is crucial; plasticizers with functional groups like aromatic rings, such as the one in DINP, are generally more compatible with PVC than those with long, plain hydrocarbon chains.

Performance Characteristics and Data

The selection of a plasticizer is critical as it dictates the final properties of the PVC product. DINP offers a balanced profile of properties, making it a versatile choice for many applications.

General and Physical Properties

DINP is a clear, colorless to light yellow, oily liquid with a slight, characteristic odor. Its higher molecular weight compared to plasticizers like DEHP contributes to its lower volatility and migration.

Table 1: General Properties of this compound (DINP)

| Property | Unit | Value | References |

|---|---|---|---|

| Chemical Formula | - | C₂₆H₄₂O₄ | |

| Molecular Weight | g/mol | ~418.6 | |

| CAS Number | - | 28553-12-0 | |

| Density (20°C) | g/cm³ | 0.970 – 0.974 | |

| Ester Content | % | ≥99.5 | |

| Acid Value | mg KOH/g | ≤0.07 | |

| Flash Point | °C | ≥190 | |

| Boiling Point | °C | 244 - 252 (@ 0.7 kPa) | |

| Viscosity (20°C) | cP | 70 - 80 |

| Water Solubility | g/mL | <0.01 (@ 20°C) | |

Mechanical Properties of DINP-Plasticized PVC

DINP imparts a unique set of mechanical properties to PVC, often striking a balance between flexibility and strength. When compared to the formerly standard DEHP, DINP-plasticized PVC tends to be stiffer but with greater tensile strength.

Table 2: Comparative Mechanical Properties of Plasticized PVC

| Property | Test Method | PVC with DINP | PVC with DEHP | Key Observations |

|---|---|---|---|---|

| Tensile Strength | ASTM D638 | Higher | Lower | PVC with DINP generally exhibits greater tensile strength. |

| Elongation at Break | ASTM D638 | Lower | Higher | DEHP typically imparts greater flexibility and elongation before fracture. |

| Young's Modulus | ASTM D638 | Higher | Lower | A higher Young's modulus indicates that DINP-plasticized PVC is typically stiffer. |

Thermal and Permanence Properties

A key advantage of DINP is its superior permanence, characterized by lower volatility and better resistance to migration compared to lower molecular weight phthalates like DOP (DEHP). This ensures the long-term stability and flexibility of the final product.

Table 3: Comparative Thermal and Permanence Properties

| Property | PVC with DINP | PVC with DOP/DEHP | Key Observations |

|---|---|---|---|

| Volatility | Lower | Higher | DINP has lower plasticizer loss during high-temperature processing and service life. |

| Heat Resistance | Good (90°C Wire Rating) | Standard (60°C Wire Rating) | DINP is suitable for applications requiring higher temperature resistance than standard DOP. |

| Cold Flexibility | Slightly Inferior | Good | DINP has slightly inferior cold resistance compared to DOP. |

| Water Extraction | Good Resistance | Lower Resistance | DINP is not easily extracted by water. |

| Oil/Solvent Extraction | Better Resistance | Lower Resistance | DINP demonstrates better resistance to extraction by common organic solvents. |

Migration Characteristics

Plasticizer migration is the process where the plasticizer leaches out of the PVC matrix. This can be influenced by temperature, the medium in contact with the PVC, and the plasticizer's molecular weight. DINP, being a higher molecular weight phthalate, generally exhibits lower migration rates than DEHP.

Table 4: Migration/Leaching Rates of Phthalates from PVC

| Phthalate (Content) | Leaching Rate (μ g/day ) | Medium | Key Observations |

|---|---|---|---|

| DINP (39%) | 0.030 | Aqueous | Leaching rates increase with decreasing hydrophobicity (DEHP > DOTP > DINP). |

| DINP (23%) | 0.014 | Aqueous | Leaching rates decrease with lower initial plasticizer content. |

| DEHP (38%) | 0.122 | Aqueous | DEHP shows a significantly higher leaching rate compared to DINP under similar conditions. |

| DINP (in children's toys) | 0.04 to 1.29 µg/10 cm²/h | Saliva Simulant | Migration varies significantly depending on the specific product formulation. |

Experimental Protocols

Evaluating the performance of DINP in PVC requires standardized testing procedures. Below are methodologies for key experiments.

Protocol for Determination of Mechanical Properties

Objective: To determine the tensile strength, elongation at break, and Young's modulus of DINP-plasticized PVC. Standard: Based on ASTM D638 or ASTM D2284.

Methodology:

-

Sample Preparation: PVC formulations with the desired concentration of DINP are prepared by mixing PVC resin, plasticizer, and other additives (stabilizers, fillers) in a high-speed mixer. The homogenous mixture is then processed (e.g., molded, extruded) into standardized dumbbell-shaped specimens.

-

Conditioning: Specimens are conditioned according to the standard's guidelines (e.g., specific temperature and humidity) to ensure consistent results.

-

Test Setup: A universal testing machine (UTM) is equipped with grips suitable for holding the specimens. An extensometer is attached to the specimen's gauge length to accurately measure elongation.

-

Procedure: The specimen is mounted securely in the UTM grips. A tensile load is applied at a constant rate of crosshead movement until the specimen fractures. The force applied and the corresponding elongation are recorded continuously throughout the test.

-

Data Analysis:

-

Tensile Strength: Calculated by dividing the maximum load by the original cross-sectional area of the specimen.

-

Elongation at Break: The percentage increase in the original gauge length at the point of fracture.

-

Young's Modulus: The slope of the initial, linear portion of the stress-strain curve.

-

Protocol for Migration and Leaching Analysis

Objective: To quantify the amount of DINP that migrates from a PVC material into a liquid simulant.

Methodology:

-

Specimen Preparation: Standardized shapes (e.g., circular discs of a specified diameter) are cut from the plasticized PVC sheet. The weight and surface area are precisely measured.

-

Exposure: The specimens are fully immersed in a selected liquid simulant (e.g., water, ethanol-water mixtures, n-hexane, or specific food simulants like sunflower oil). The test is conducted in a sealed container at a controlled temperature for a specified duration (e.g., 24 hours, 10 days).

-

Extraction and Analysis: After the exposure period, the specimens are removed. An internal standard is added to the liquid simulant, which is then analyzed to determine the concentration of the leached DINP.

-

Instrumentation: The concentration of DINP in the solvent is typically determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The amount of migrated plasticizer is expressed as a percentage of the initial plasticizer content or in terms of mass per unit area (e.g., µg/cm²).

Toxicological Profile and Biocompatibility

The primary driver for replacing DEHP with DINP has been toxicological concerns. DEHP is a known endocrine disruptor, with its toxicity often linked to the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).

While considered a safer alternative, DINP is not biologically inert. Repeated oral exposure studies in rodents have identified the liver and kidney as the main target organs. However, carcinogenic effects observed in rodents are generally considered species-specific and not relevant to humans. The primary toxicity mechanism associated with DINP is the induction of oxidative stress, whereas DEHP's effects are more directly tied to endocrine disruption.

For drug development professionals and in the medical device industry, where biocompatibility is paramount, DINP is often a more suitable option than DEHP for flexible PVC components due to its lower migration and more favorable toxicological profile. However, regulations exist that limit the use of DINP in certain sensitive applications, such as in toys and childcare articles that can be placed in the mouth.

Conclusion

This compound has established itself as a highly effective and versatile general-purpose plasticizer for PVC. Its primary advantages lie in its low volatility, excellent durability, and reduced migration potential compared to lower molecular weight phthalates like DEHP. These characteristics contribute to a longer service life for the end product and a more favorable safety profile. While it may exhibit slightly reduced plasticizing efficiency and cold flexibility compared to some alternatives, DINP provides a superior overall balance of mechanical strength, thermal stability, and permanence. For researchers and professionals in fields requiring high-performance, durable, and biocompatible materials, DINP represents a well-studied and reliable choice for flexible PVC formulations.

References

- 1. DINP – A Modern Plasticizer with Wide-Ranging Applications - Cortex Chemicals [cortexch.com]

- 2. bastone-plastics.com [bastone-plastics.com]

- 3. nbinno.com [nbinno.com]

- 4. Di-ISO-Nonyl Phthalate (DINP) as a Plasticizer for PVC Material - Di-ISO-Nonyl Phthalate for PVC, DINP for PVC | Made-in-China.com [m.made-in-china.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

Diisononyl Phthalate (DINP): A Technical Guide to its Role in Polymer Flexibility and Durability

Introduction

Diisononyl phthalate (DINP) is a high-molecular-weight phthalate ester extensively utilized as a primary plasticizer in a wide array of polymers, most notably polyvinyl chloride (PVC).[1][2][3] A plasticizer is a substance incorporated into a polymer matrix to enhance its flexibility, workability, and durability.[4][5] DINP, a complex mixture of isononyl esters of phthalic acid, transforms inherently rigid polymers like PVC into malleable materials suitable for diverse applications, from wire and cable insulation to flooring and automotive components. This guide provides an in-depth technical overview of the mechanisms by which DINP imparts these properties, the quantitative effects on polymer performance, and the standard experimental protocols for evaluation.

Mechanism of Action: Enhancing Polymer Flexibility and Durability

The plasticizing effect of DINP is a physical process rooted in its molecular structure and interaction with polymer chains. Rigid polymers such as PVC are characterized by strong intermolecular forces, including van der Waals interactions and dipole-induced attractions, which hold the long polymer chains in a tightly packed, crystalline arrangement.

1. Enhancing Flexibility: DINP molecules, with their relatively long and branched alkyl chains, act as molecular lubricants. When blended with a polymer, DINP inserts itself between the polymer chains, effectively pushing them apart. This increased spacing weakens the intermolecular forces that restrict chain movement. By disrupting these secondary bonds, DINP allows the polymer chains to slide past one another more easily, which imparts flexibility to the material. A key outcome of this process is the significant reduction of the polymer's glass transition temperature (Tg), the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.

2. Ensuring Durability: The durability of a plasticized polymer is largely dependent on the permanence of the plasticizer within the polymer matrix. DINP's high molecular weight and correspondingly low volatility are critical to its performance in this regard. These characteristics ensure that DINP remains within the polymer over extended periods and under varying environmental conditions, minimizing its loss through evaporation or migration. This resistance to leaching contributes significantly to the long-term stability and longevity of the final product.

Quantitative Effects of DINP on Polymer Properties

The addition of DINP to a polymer formulation systematically alters its mechanical and thermal properties. The following table summarizes the typical quantitative impact of increasing DINP concentration on key performance indicators for PVC.

| Property | 0 phr* DINP (Rigid PVC) | 40-60 phr* DINP (Flexible PVC) | Effect of DINP |

| Tensile Strength (MPa) | ~50-60 | ~15-25 | Decreases |

| Elongation at Break (%) | ~5-10 | ~250-400 | Increases Significantly |

| Hardness (Shore A) | >100 (Shore D) | ~70-90 | Decreases |

| Glass Transition Temp. (Tg, °C) | ~80 | ~-10 to 20 | Decreases Significantly |

| Volatility (Weight Loss %) | N/A | Low | Low volatility enhances durability |

*phr: parts per hundred parts of resin by weight.

Experimental Protocols for Evaluation

Evaluating the efficacy of DINP as a plasticizer involves a series of standardized tests to quantify its effect on polymer properties.

1. Sample Preparation: Plastisol Formulation

-

Objective: To create a series of polymer compositions with varying concentrations of DINP for comparative testing.

-

Methodology:

-

Fine PVC resin particles are suspended in liquid DINP to form a paste-like substance known as a plastisol.

-

Compositions are prepared with different PVC-to-DINP ratios (e.g., measured in parts per hundred resin, phr).

-

The mixture is thoroughly blended to ensure uniform distribution of the plasticizer.

-

Entrained air is removed by placing the plastisol under a vacuum.

-

The plastisol is then fused at an elevated temperature (e.g., 160-200°C) in a mold to form a solid, flexible PVC sample. This process is also referred to as "fluxing."

-

2. Mechanical Properties Testing

-

Objective: To measure the changes in strength, flexibility, and hardness.

-

Methodologies:

-

Tensile Testing (ASTM D2284): This is a fundamental test to evaluate plasticizer efficiency.

-

Standardized dumbbell-shaped specimens are cut from the fused PVC sheets.

-

The specimens are placed in a universal testing machine (tensile tester).

-

A tensile force is applied until the specimen fails (breaks).

-

Key parameters measured include tensile strength (the maximum stress the material can withstand), elongation at break (the percentage increase in length at the point of fracture), and modulus of elasticity (a measure of stiffness).

-

-

Hardness Testing (ASTM D2240):

-

A durometer (specifically Shore A for flexible PVC) is used to measure the material's resistance to indentation.

-

The indenter of the durometer is pressed into the surface of the material, and the hardness is read from a calibrated scale.

-

-